molecular formula C10H14N2O2 B8635774 ethyl 1-cyclobutylimidazole-4-carboxylate

ethyl 1-cyclobutylimidazole-4-carboxylate

Cat. No.: B8635774
M. Wt: 194.23 g/mol
InChI Key: HTEAIMZHOAJKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester is a heterocyclic compound featuring an imidazole ring substituted with a cyclobutyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-cyclobutylimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with glyoxal in the presence of ammonium acetate, followed by esterification with ethanol. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing by-products and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-cyclobutylimidazole-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules. The cyclobutyl group and ethyl ester moiety can modulate the compound’s solubility and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

  • 1-Cyclobutyl-1H-imidazole-4-carboxylic acid hydrochloride
  • 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride
  • 1-Cyclopentyl-1H-imidazole-4-carboxylic acid hydrochloride

Comparison: 1-Cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 1-cyclobutylimidazole-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-6-12(7-11-9)8-4-3-5-8/h6-8H,2-5H2,1H3

InChI Key

HTEAIMZHOAJKLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2CCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 3-(dimethylamino)-2-isocyanoacrylate (WO 2007042545) (45 g, 0.27 mol) was added to cyclobutylamine (50 g, 0.70 mol) and heated to reflux for 2 hours. The solution was then cooled and concentrated. The residue was purified by column chromatography over silica gel (3:1 EtOAc:Heptane). The oily residue was triturated with TBME:heptane (1:1) and the resulting solid was collected and dried, giving 1-cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester (35 g, 67%, second crop not harvested). 1-Cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester (35 g, 0.21 mol) was dissolved in 6 N HCl (300 mL) and refluxed for 1 day. The solution was concentrated to dryness in vacuo. The solid was azeotroped with toluene, triturated with toluene and then dried under vacuum, giving the title compound 88% yield, 37.2 g, m/z 167 [M+H]+.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The stirred mixture of (Z)-3-dimethylamino-2-isocyano-acrylic acid ethyl ester (17.0 g, 100 mmol) and cyclobutaneamine (21.79 g, 300 mmol) was heated for 2.5 h at 70° C. The reaction mixture was cooled to rt and concentrated. The residue was purified by flash chromatography (EtOAc/hexane, 5:1) to afford the title compound as an orange oil. tR: 0.70 min (LC-MS 2); ESI-MS: 195.2 [M+H]+ (LC-MS 2); 1H-NMR (DMSO-d6, 400 MHz) δ ppm 8.03 (s, 1H), 7.83 (s, 1H), 4.73 (m, 1H), 4.18 (q, 2H), 2.36 (m, 4H), 1.74 (m, 2H), 1.24 (t, 3H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
21.79 g
Type
reactant
Reaction Step One

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